Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18322991
InChI: InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3
SMILES:
Molecular Formula: C11H12BrClO3
Molecular Weight: 307.57 g/mol

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18322991

Molecular Formula: C11H12BrClO3

Molecular Weight: 307.57 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate -

Specification

Molecular Formula C11H12BrClO3
Molecular Weight 307.57 g/mol
IUPAC Name ethyl 3-(3-bromo-4-chlorophenyl)-3-hydroxypropanoate
Standard InChI InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3
Standard InChI Key COCIZDRYTMOFKI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Br)O

Introduction

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate is an organic compound that has gained attention in synthetic organic chemistry and medicinal research due to its unique structural features and potential biological activities. The compound is characterized by a hydroxypropanoate backbone, with a phenyl ring substituted by bromine and chlorine atoms. These halogen substituents play a critical role in its chemical reactivity and biological interactions.

Synthesis

The synthesis of Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate typically involves multi-step organic reactions to ensure precision in functional group placement. A common synthetic pathway includes:

  • Halogenation: Introduction of bromine and chlorine substituents onto a phenyl ring.

  • Esterification: Formation of the ethyl ester group.

  • Hydroxylation: Addition of the hydroxyl group to the propanoate chain.

These steps are carried out under controlled conditions to maintain the structural integrity of the compound.

Biological Activity

Research indicates that Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate exhibits significant biological activities, particularly in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition: The compound's halogenated phenyl ring allows it to interact with enzymes via electrophilic mechanisms, potentially inhibiting their activity.

  • Receptor Modulation: Its structure enables binding to specific molecular targets, affecting biochemical pathways.

Halogenated compounds like this one often demonstrate enhanced biological activity due to their ability to form strong interactions with proteins and other biological molecules.

Applications

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate has applications across various fields:

  • Medicinal Chemistry: As a lead compound for drug development targeting enzymes or receptors.

  • Synthetic Chemistry: As an intermediate in the preparation of complex organic molecules.

  • Biological Research: To study halogen-substituted compounds' effects on biological systems.

Comparative Analysis

To highlight its unique properties, Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate can be compared with similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-bromopropanoateC5H9BrO2C_5H_9BrO_2Lacks hydroxyl group; less reactive
Ethyl 2-bromo-3-hydroxypropanoateC5H9BrO3C_5H_9BrO_3Different substitution pattern; distinct reactivity
Ethyl 3-chloro-2-hydroxypropanoateC5H9ClO3C_5H_9ClO_3Contains chlorine instead of bromine

This comparison emphasizes the unique reactivity imparted by its specific halogen substitutions and hydroxyl group.

Pharmacokinetics and Toxicology

Preliminary studies suggest:

  • Absorption: Moderate absorption rates in vitro.

  • Distribution: Lipophilicity due to halogens facilitates tissue penetration.

  • Metabolism: Likely metabolized by cytochrome P450 enzymes into active metabolites.

Toxicological assessments are ongoing, but initial findings indicate that safety evaluations are necessary before considering therapeutic applications.

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